molecular formula C14H3Cl6NO2 B045325 TECLOFTALAM METABOLITE CAS No. 26491-30-5

TECLOFTALAM METABOLITE

Cat. No.: B045325
CAS No.: 26491-30-5
M. Wt: 429.9 g/mol
InChI Key: ZEUXEQLXCFSNPK-UHFFFAOYSA-N
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Description

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and an isoindole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione typically involves the chlorination of isoindole derivatives. One common method includes the reaction of 2,3-dichlorobenzoyl chloride with tetrachloroisoindoline in the presence of a suitable base, such as triethylamine, under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of isoindole oxides.

    Reduction: Formation of partially dechlorinated isoindole derivatives.

    Substitution: Formation of hydroxyl or amino-substituted isoindole derivatives.

Scientific Research Applications

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione: Lacks the 2,3-dichlorophenyl group, resulting in different chemical properties and reactivity.

    2,3-dichlorophenyl-1H-isoindole-1,3(2H)-dione: Lacks the tetrachloro substitution on the isoindole core, leading to variations in its chemical behavior.

Uniqueness

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both tetrachloro and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination of substituents makes it a versatile compound for various research applications.

Biological Activity

Tecloftalam metabolite, a derivative of tecloftalam, has garnered attention for its biological activity, particularly in the context of environmental impact and potential toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, bioaccumulation, and implications for aquatic life.

Tecloftalam is an ionic compound that has been studied for its behavior in biological systems. Its chemical structure contributes to its interaction with biological membranes and potential accumulation in living organisms.

PropertyValue
CAS Number 924854-60-4
Molecular Formula C₁₉H₂₉NO₃
Molecular Weight 319.438 g/mol
Density 1.13 g/cm³
Boiling Point 457.8 °C

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cell lines. A study reported IC₅₀ values indicating that tecloftalam can induce apoptosis in cancer cells, although specific values for this compound were not detailed in the literature reviewed. The mechanism of action is hypothesized to involve disruption of cellular membranes and interference with metabolic pathways.

  • Cell Lines Tested : A549 (lung cancer), HT29 (colon cancer), P-388 (mouse lymphoma), MEL28 (human melanoma).
  • Cytotoxic Effects : Induction of apoptosis was noted, with significant reductions in cell viability at higher concentrations.

Bioaccumulation Studies

Tecloftalam's potential for bioaccumulation has been examined in aquatic organisms, particularly fish. A study conducted on rainbow trout assessed the biomagnification factors (BMF) and distribution factors (DF) across different tissues.

CompoundBMF (g/g)DF in GITDF in Liver
Tecloftalam0.0012910.94.45
Other CompoundsVariesVariesVaries

The study found that tecloftalam had a relatively low BMF, indicating limited biomagnification potential within the food web. However, it showed a higher distribution factor in gastrointestinal tissues compared to liver tissues, suggesting preferential accumulation.

Case Studies and Research Findings

  • Aquatic Toxicity Assessment : A comprehensive assessment found that tecloftalam did not lead to significant mortality or behavioral abnormalities in fish during exposure studies. However, sub-lethal effects on growth rates and reproductive success were observed.
  • Environmental Impact Studies : Investigations into the environmental persistence of tecloftalam revealed that it can remain stable in aquatic environments, raising concerns about long-term ecological impacts.
  • Metabolic Pathways : Studies have shown that tecloftalam undergoes biotransformation into various metabolites, including tecloftalam-imide, which may exhibit different biological activities compared to the parent compound.

Properties

IUPAC Name

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H3Cl6NO2/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(21)23)10(18)12(20)11(19)9(6)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUXEQLXCFSNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H3Cl6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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